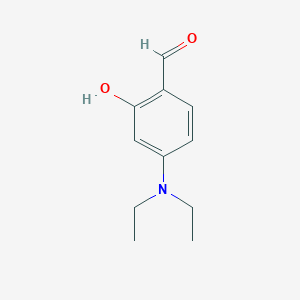

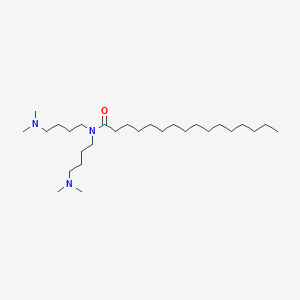

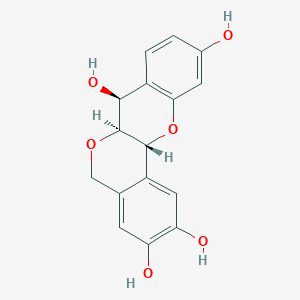

![molecular formula C9H8O4 B093102 Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid CAS No. 15872-28-3](/img/structure/B93102.png)

Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid

Übersicht

Beschreibung

Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid is a chemical compound that is part of a family of bicyclic structures with carboxylic acid functionalities. These structures are of interest due to their potential applications in materials science and synthetic organic chemistry, as they can serve as building blocks for the synthesis of various complex molecules and polymers .

Synthesis Analysis

The synthesis of compounds related to bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid often involves multi-step reactions. For instance, the synthesis of a rigid non-chiral analogue of 2-aminoadipic acid, which is structurally related, was achieved in six steps from a dibrominated precursor . Similarly, the synthesis of half-esters of bicyclo[2.2.1]heptanedicarboxylic acid was accomplished through enantioselective fission of cyclic anhydrides, followed by several steps including deprotection and crystallization . These methods highlight the complexity and the need for precise control over reaction conditions to obtain the desired bicyclic compounds.

Molecular Structure Analysis

The molecular structure of bicyclo[2.2.1]hept-5-ene-2,3-endo-dicarboxylic acid, a closely related compound, has been elucidated using single-crystal X-ray diffraction techniques. The analysis revealed a monoclinic crystal system with specific bond distances and angles characteristic of the bicyclo[2.2.1]heptene ring system. Hydrogen bonding was observed to form infinite chains, contributing to the stability of the crystal structure .

Chemical Reactions Analysis

Compounds with the bicyclo[2.2.1]heptane framework can undergo various chemical reactions. For example, the amination of a related compound's lithium enolate followed by hydrolysis led to the synthesis of a methionine analogue. This compound's electrochemical oxidation was studied, showing two oxidation waves and the formation of sulfoxides as oxidation products . These reactions demonstrate the reactivity of the bicyclic structure and its potential for chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of materials derived from bicyclo[2.2.1]heptane structures have been studied, particularly in the context of polyimides. Polyimides synthesized from related dianhydrides showed solubility in polar solvents, transparency, and thermal stability, with glass transition temperatures and weight loss temperatures indicating their potential for high-performance applications . The solubility and thermal properties are crucial for the practical use of these materials in various industries.

Wissenschaftliche Forschungsanwendungen

Catalytic Activity in Asymmetric Additions : Bicyclo[2.2.1]hepta-2,5-dienes have been used in rhodium-catalyzed asymmetric additions, showing high activity and enantioselectivity. These findings are significant for the development of chiral compounds in pharmaceuticals and fine chemicals (Berthon-Gelloz & Hayashi, 2006).

Synthesis of N-Substituted Imides : Research has shown the synthesis of N-substituted imides of dichlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Acid, indicating its utility in generating bicyclic adducts with biological and physiological activity (Nagiev, 2015).

Polymer Synthesis : Bicyclo[2.2.1]hepta-2,5-diene derivatives have been used in the synthesis of stereoblock copolymers, demonstrating their role in advanced polymer chemistry (Broeders et al., 1996).

Vinyl Chloride Copolymers : These compounds can copolymerize with vinyl chloride to produce high softening, easily processed vinyl resins, which is significant for material science and engineering applications (Zutty & Whitworth, 1964).

Crystal Structure Analysis : The crystal structure of bicyclo[2.2.2]octadiene-2,5-dicarboxylic acid, a related compound, has been determined, contributing to the understanding of molecular and crystal structures (Hechtfischer et al., 1970).

Reactions with Zeolites : Bicyclo[2.2.1]hepta-2,5-diene reacts with various zeolites to form alcohols and ethers, highlighting its potential in catalysis and materials chemistry (Azbel et al., 1986).

Hydrogenation and Dimerization : This compound can be hydrogenated and dimerized using cobalt(I) complexes, indicating its reactivity and potential in synthetic chemistry (Kanai et al., 1986).

Alternating Copolymerizations : It has been used in alternating copolymerizations with carbon monoxide, leading to the creation of new polymer materials (Safir & Novak, 1998).

Safety And Hazards

Eigenschaften

IUPAC Name |

bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-5H,3H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIMHVFWRMABGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C(=C2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70935971 | |

| Record name | Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid | |

CAS RN |

15872-28-3 | |

| Record name | Bicyclo(2.2.1)-2,5-heptadiene-2,3-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015872283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-dicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.